

Quantum chemical studies of 1-Chloroanthraquinone

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Compound of Interest

Compound Name: 1-Chloroanthraquinone

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An In-depth Technical Guide to the Quantum Chemical Studies of **1-Chloroanthraquinone**

Introduction

1-Chloroanthraquinone (CAQ) is an aromatic organic compound and a derivative of anthraquinone.^[1] Like many anthraquinone derivatives, it is recognized for its pharmacological and potential anticancer properties.^{[2][3]} At room temperature, it exists as a yellow to pale green crystalline solid.^[4] Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the molecular structure, vibrational properties, and electronic behavior of such compounds.^[2] These theoretical investigations provide insights that complement experimental data, aiding in the elucidation of molecular reactivity and potential applications in fields like materials science and drug development.^[5]

This technical guide provides a comprehensive overview of the quantum chemical studies performed on **1-Chloroanthraquinone**, summarizing key findings from computational and experimental analyses. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this molecule's physicochemical properties.

Methodology: A Hybrid Computational and Experimental Approach

A combined theoretical and experimental approach is employed to thoroughly characterize **1-Chloroanthraquinone**.^{[2][3]} Computational modeling provides a molecular-level

understanding, while spectroscopic experiments validate the theoretical findings.

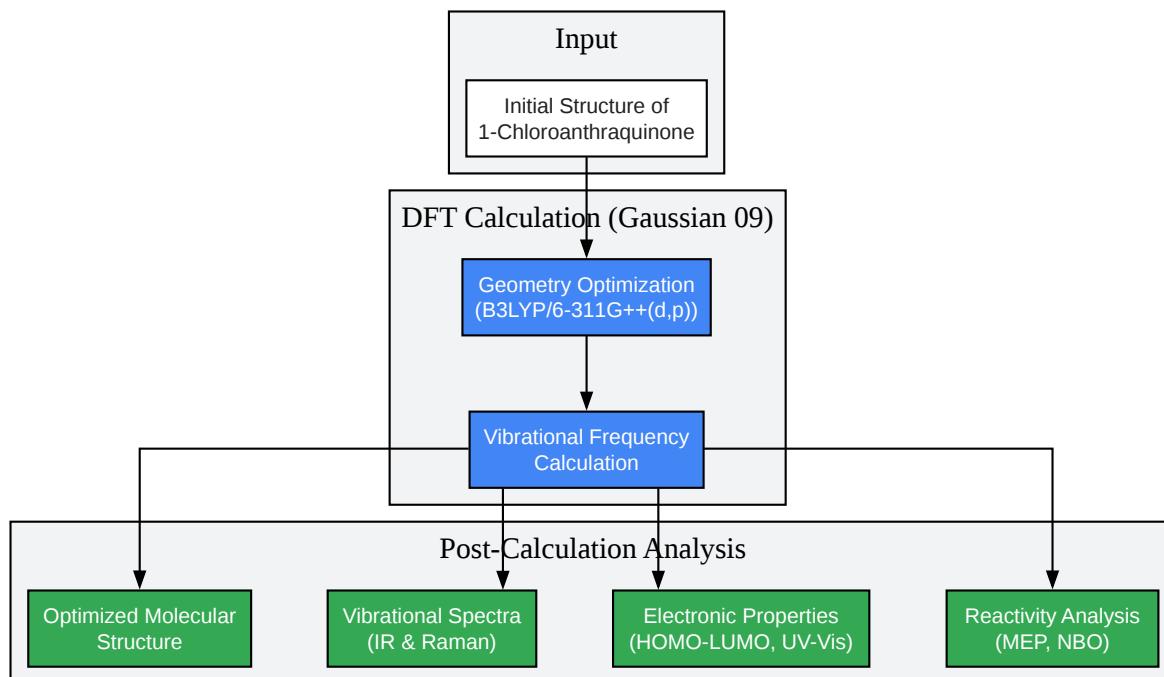
Computational Protocol

The primary computational method used for studying CAQ is Density Functional Theory (DFT), known for its accuracy in analyzing molecular properties of polyatomic molecules.[\[2\]](#)

Software and Methods:

- Calculation Software: Gaussian 09 program is a standard tool for these computations.[\[2\]](#)[\[3\]](#)
- Theoretical Method: The B3LYP functional, a hybrid method, is commonly used.[\[2\]](#)[\[6\]](#)
- Basis Set: The 6-311G++(d,p) basis set is employed for optimizing the molecular structure and calculating properties.[\[2\]](#)[\[6\]](#)
- Vibrational Analysis: Potential Energy Distribution (PED) is calculated to assign vibrational modes, often using software like VEDA 4.0.[\[7\]](#)

The workflow for the computational analysis is depicted below.



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Computational workflow for DFT analysis of **1-Chloroanthraquinone**.

Experimental Protocols

To validate the computational results, various spectroscopic techniques are utilized.

- Materials: **1-Chloroanthraquinone** (CAQ) compound with 99% purity is used for analysis.[6]
- FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are recorded at room temperature to observe the vibrational modes of the molecule.[6]
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with ethanol typically used as the solvent to study electronic transitions. [2][6]

Results and Discussion

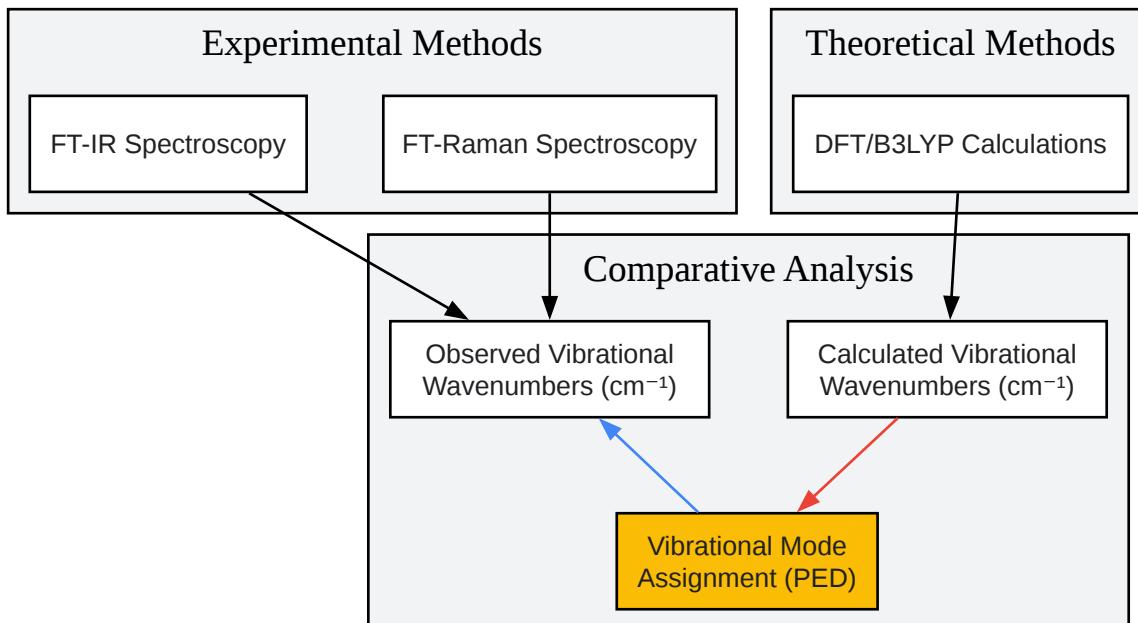
Molecular Structure and Stability

The molecular structure of CAQ was optimized using the DFT/B3LYP method with the 6-311G++(d,p) basis set.^{[2][6]} The calculations determined that the molecule possesses C1 point group symmetry, indicating a non-centrosymmetric structure where all vibrational modes are active in both IR and Raman spectra.^[2] The optimized molecular geometry corresponds to a local minimum on the potential energy surface, confirmed by the absence of negative values in the calculated vibrational wavenumbers.^[2] The total energy for the optimized structure was calculated to be -1203.94 atomic units.^[2]

Vibrational Analysis: A Comparative Study

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups. The experimental FT-IR and FT-Raman spectra were compared with the harmonic vibrational frequencies calculated via DFT. A strong correlation was found between the theoretical and observed values.^[3]

The diagram below illustrates the synergy between experimental and theoretical methods in vibrational analysis.



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Synergy between experimental and theoretical vibrational analysis.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode	FT-IR (Experimental) [3]	FT-Raman (Experimental) [3]	DFT/B3LYP (Calculated)[3]	Assignment
C-H Asymmetric Stretch	-	3079 (very strong)	3079	Aromatic C-H stretching
C=O Stretch	1672 (very strong)	1668 (very strong)	1672	Carbonyl group stretching
C-C Stretch + HCC Bend	1568 (very strong)	-	1603	Aromatic ring stretching
C-C Stretch	1427 (medium)	1429 (very weak)	1432	Aromatic ring stretching
C-H In-plane Bend	1164 (very weak)	1174 (strong)	1174	Aromatic C-H bending

| C-O In-plane Bend | 961 (medium) | - | 969 | Carbonyl C-O bending |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and excitability.[8][9] For **1-Chloroanthraquinone**, the calculated HOMO-LUMO energy gap is 4.03 eV.[2] This relatively large gap suggests that the CAQ molecule has a stable structure.[2]

Table 2: Calculated Electronic Properties of **1-Chloroanthraquinone**

Parameter	Energy (eV)
HOMO Energy	-
LUMO Energy	-
HOMO-LUMO Gap (ΔE)	4.03[2]

(Note: Specific HOMO and LUMO energy values were not detailed in the provided search results, but the gap is the most critical parameter reported.)

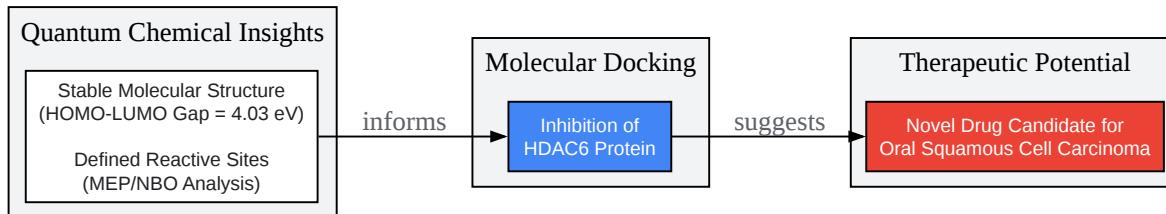
UV-Visible Spectrum: The electronic absorption spectrum of CAQ was computed in ethanol and compared with experimental results. The analysis confirms that the molecule exhibits an $n \rightarrow \pi^*$ electronic transition, which is characteristic of molecules containing carbonyl groups.[2][3][10]

Molecular Reactivity Analysis:

- **Molecular Electrostatic Potential (MEP):** MEP surface analysis is used to visualize the charge distribution and identify the reactive sites of the molecule.[2] This helps in predicting sites for electrophilic and nucleophilic attack.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis provides insight into intramolecular interactions. For CAQ, it validates the occurrence of electron back-donation from the oxygen atom of the carbonyl group to the benzene ring, which influences the molecule's electronic structure and reactivity.[2]
- **Mulliken Atomic Charge Distribution:** This analysis also confirmed the electron back-donation from the carbonyl oxygen to the aromatic ring.[2]

Implications for Drug Development

The comprehensive characterization of **1-Chloroanthraquinone** has significant implications for pharmacology and drug design. Molecular docking studies, which utilize the quantum chemical data, have shown that CAQ can act as a potent inhibitor of the histone deacetylase 6 (HDAC6) protein.[2][10] This protein is directly associated with oral squamous cell carcinoma.[2][10] The stability and identified reactive sites of CAQ make it a promising candidate for the design of novel anticancer drugs.

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Pathway from quantum properties to therapeutic application for CAQ.

Conclusion

The quantum chemical study of **1-Chloroanthraquinone**, combining DFT calculations with experimental FT-IR, FT-Raman, and UV-Vis spectroscopy, provides a detailed and validated understanding of its molecular structure, vibrational dynamics, and electronic properties.[10] The calculated stable structure, confirmed by a significant HOMO-LUMO gap, along with insights into its reactive sites from MEP and NBO analyses, underscores its potential as a bioactive molecule. These fundamental findings are instrumental in guiding further research, particularly in the field of oncology, where CAQ shows promise as an inhibitor for proteins implicated in oral cancer, paving the way for the development of new therapeutic agents.[2][10]

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